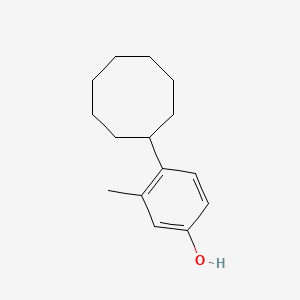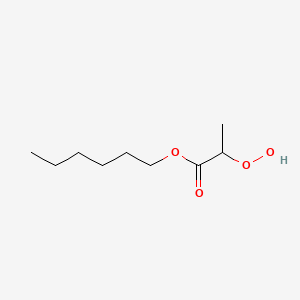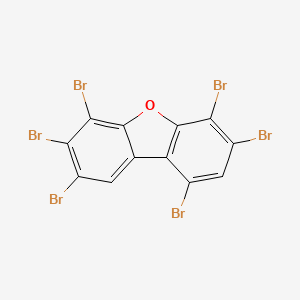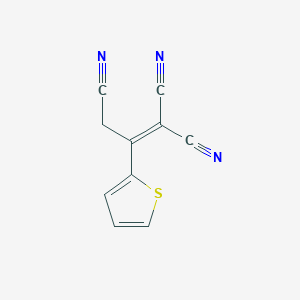
2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” is a complex organic compound that belongs to the class of macrocyclic ligands. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” typically involves the following steps:
Formation of the Macrocyclic Core: The macrocyclic core, 1,4,7,10-Tetraazacyclododecane, is synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Attachment of N-Hexylacetamide Groups: The N-hexylacetamide groups are introduced through a nucleophilic substitution reaction where the macrocyclic core reacts with hexylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
“2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” can undergo various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions.
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with metal ions can result in metal-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Analytical Chemistry: Employed in the detection and quantification of metal ions.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Imaging: Utilized in medical imaging techniques such as MRI, where it can act as a contrast agent.
Industry
Water Treatment: Used in the removal of heavy metals from wastewater.
Material Science: Incorporated into materials to enhance their properties, such as stability and reactivity.
Mecanismo De Acción
The mechanism of action of “2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” involves:
Complexation with Metal Ions: The macrocyclic ligand forms stable complexes with metal ions through coordination bonds.
Molecular Targets: The primary targets are metal ions, which are stabilized by the ligand.
Pathways Involved: The pathways include coordination chemistry and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane: The core structure without the N-hexylacetamide groups.
Cyclam: Another macrocyclic ligand with similar properties.
EDTA: A well-known chelating agent with multiple applications.
Uniqueness
“2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” is unique due to its specific structure, which provides enhanced stability and selectivity in complexation reactions compared to other similar compounds.
Propiedades
Número CAS |
794460-96-1 |
|---|---|
Fórmula molecular |
C32H65N7O3 |
Peso molecular |
595.9 g/mol |
Nombre IUPAC |
2-[4,7-bis[2-(hexylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-hexylacetamide |
InChI |
InChI=1S/C32H65N7O3/c1-4-7-10-13-16-34-30(40)27-37-21-19-33-20-22-38(28-31(41)35-17-14-11-8-5-2)24-26-39(25-23-37)29-32(42)36-18-15-12-9-6-3/h33H,4-29H2,1-3H3,(H,34,40)(H,35,41)(H,36,42) |
Clave InChI |
XZDGJOZQSRQMKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NCCCCCC)CC(=O)NCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)

![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)


![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)



![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)

![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)
